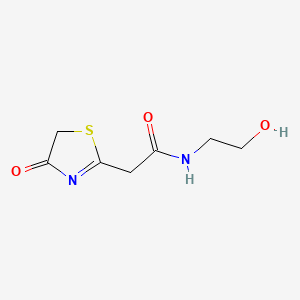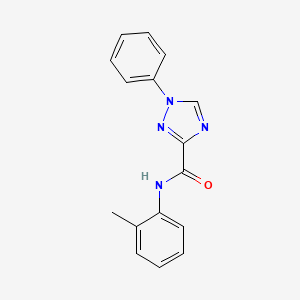
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ethanolamine. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions may yield thiazolidine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: May exhibit biological activity, making it a candidate for drug development
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases
Industry: Could be used in the production of specialty chemicals or materials
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, known for its biological activity
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives
Thiazolidine: A reduced form of thiazole with different chemical properties
Uniqueness
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a thiazole ring and a hydroxyethyl group, which may confer specific biological or chemical properties not found in other thiazole derivatives.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C7H10N2O3S |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-(4-oxo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3S/c10-2-1-8-5(11)3-7-9-6(12)4-13-7/h10H,1-4H2,(H,8,11) |
Clé InChI |
BAZWXOLFYSRSAA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N=C(S1)CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376767.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B13376772.png)
acetate](/img/structure/B13376774.png)
![2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B13376778.png)
![3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium](/img/structure/B13376782.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
![6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one](/img/structure/B13376798.png)
![6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376804.png)
![2-[2-(1H-indol-3-yl)ethyl]-3-oxo-N-phenyl-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376810.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13376817.png)
![6-[(2-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376825.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376845.png)
